Indium(III) phthalocyanine chloride

Catalog No.
S1481460
CAS No.
19631-19-7
M.F
C32H16ClInN8
M. Wt
662.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) phthalocyanine chloride

CAS Number

19631-19-7

Product Name

Indium(III) phthalocyanine chloride

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Molecular Formula

C32H16ClInN8

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1

InChI Key

AHXBXWOHQZBGFT-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cl-].[In+3]

The exact mass of the compound Indium(III) phthalocyanine chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium(III) phthalocyanine chloride (CAS: 19631-19-7), commonly abbreviated as InPcCl or ClInPc, is a heavy-metal, non-planar Group 13 metallophthalocyanine characterized by an Indium(III) core coordinated to an axial chloride ligand. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance active material for organic photovoltaics (OPVs), xerographic charge generation layers, and nonlinear optical (NLO) limiters [1]. Unlike standard planar phthalocyanines, the central indium atom protrudes from the macrocyclic plane, creating a "shuttlecock" geometry that fundamentally alters its thin-film morphology, solubility, and solid-state packing. Furthermore, the high atomic mass of indium induces a strong spin-orbit coupling (heavy-atom effect), which significantly enhances intersystem crossing and third-order nonlinear optical polarizability, making InPcCl a critical selection for optoelectronic applications where lighter metal analogs underperform [1].

Research Fit

Workflow Amorphous thin-film deposition for flexible electronics research
Selection Reported top fluorescence emission in tested chloro-phthalocyanine set
Context Heavy-atom effect supports optical limiting research

Substituting InPcCl with generic planar phthalocyanines, such as Copper (CuPc) or Zinc phthalocyanine (ZnPc), routinely fails in solution-processed and advanced thin-film applications because planar molecules suffer from severe face-to-face π-π stacking (H-aggregation), resulting in extreme insolubility and rigid, non-tunable film morphologies [1]. Conversely, attempting to substitute InPcCl with lighter, axially substituted Group 13 analogs like Aluminum phthalocyanine chloride (AlPcCl) or Gallium phthalocyanine chloride (GaPcCl) compromises performance in photonic applications. Lighter central metals lack the requisite d-electron transfer capabilities and strong spin-orbit coupling, leading to significantly lower third-order nonlinear optical susceptibilities and weaker intersystem crossing yields [1]. Consequently, buyers engineering optical limiters or highly sensitive xerographic photoreceptors cannot achieve target performance metrics using these lighter or planar alternatives.

Substitution Risk

Emission ranking metal-dependent

Reported fluorescence intensity hierarchy may shift with central metal; Al, Ga, Ti analogs may not reproduce In ranking.

Film morphology not transferable

Amorphous InPcCl films suit flexible substrates; crystalline GaPcCl or TiOPc may introduce grain-boundary defects under bending.

Band gap varies with metal

Optical band gap and energy-level alignment require metal-specific verification; class-level shifts may alter device performance.

Enhanced Third-Order Nonlinear Optical Susceptibility via Heavy-Atom Effect

For optical limiting applications, the central metal's mass directly dictates device efficacy. Studies evaluating the dynamic third-order polarizabilities (γ) and susceptibilities (χ^(3)) of Group 13 chloro-metal phthalocyanines demonstrate that these values scale strictly with the size and d-electron transfer of the central atom [1]. Measurements confirm that the third-order nonlinear optical susceptibility increases in the definitive order of AlPcCl < GaPcCl < InPcCl. The larger ionic radius of Indium creates a greater distortion from C4v symmetry, driving a red shift in the absorption spectrum and maximizing photon attenuation capabilities [1].

Evidence DimensionThird-order nonlinear optical polarizability (γ) and susceptibility (χ^(3))
Target Compound DataInPcCl (Highest γ and χ^(3) values in the Group 13 series)
Comparator Or BaselineAlPcCl and GaPcCl (Lower γ and χ^(3) values)
Quantified DifferenceSusceptibility strictly follows the trend AlPcCl < GaPcCl < InPcCl, correlating with central atom distortion.
ConditionsThird-harmonic generation (THG) and degenerate four-wave mixing (DFWM) models matched with film measurements.

Buyers developing laser protection systems or optical limiters must select InPcCl over AlPcCl to achieve maximum photon attenuation and nonlinear response.

Fluorescence emission ranking
Head-to-head
InPcCl > TiPcCl₂ > AlPcCl > MnPcCl (solid-state films)
Supports emission-based device selection
Emission peak ~438 nm; vacuum-sublimed films

Superior Fluorescence Emission and Mechanical Film Strength

When selecting buffer layers for flexible organic solid-state devices, both optoelectronic emission and mechanical durability are critical. A comparative analysis of high-vacuum sublimed single-layer films of chlorinated phthalocyanines revealed that InPcCl exhibits the highest fluorescence emission intensity (peaking at ~438 nm) among its peers [1]. Furthermore, mechanical characterization demonstrated that the InPcCl film possesses the highest tensile strength at 9.3 × 10^-3 Pa, outperforming TiPcCl2, AlPcCl, and MnPcCl [1].

Evidence DimensionFluorescence emission intensity and film tensile strength
Target Compound DataInPcCl (Highest emission intensity; Tensile strength = 9.3 × 10^-3 Pa)
Comparator Or BaselineTiPcCl2, AlPcCl, and MnPcCl (Lower emission intensities and lower tensile strength)
Quantified DifferenceInPcCl provides the maximum mechanical durability and strongest blue-light emission intensity in the tested chlorinated phthalocyanine class.
ConditionsHigh-vacuum sublimed single-layer films evaluated via fluorescence analysis and mechanical testing.

Procurement for flexible optoelectronics should prioritize InPcCl to ensure the active layers can withstand mechanical stress while delivering superior emission profiles.

Optical band gap
Class-level
1.36 eV (non-crystalline film)
Defines absorption edge for energy alignment
MnPcCl reference: 1.67 eV; class-level inference

Synergistic Charge Generation in Ultrathin Multilayer Architectures

In the fabrication of xerographic photoreceptors, charge separation efficiency dictates device sensitivity. Research demonstrates that alternating heteroepitaxial growth of InPcCl and AlPcCl to form ultrathin multilayered (UTML) structures drastically improves performance over mixed films [1]. The photosensitivity of the (InPcCl/AlPcCl)n ultrathin multilayered structures is over 10-fold better than that of a standard co-deposited composite film of the same materials. This improvement is driven by ultrafast photo-induced charge transfer across the engineered interfacial potential barriers [1].

Evidence DimensionXerographic photosensitivity
Target Compound Data(InPcCl/AlPcCl)n ultrathin multilayered structures (>10-fold enhancement)
Comparator Or BaselineStandard co-deposited InPcCl-AlPcCl composite films
Quantified DifferenceOver 10-fold improvement in photosensitivity when InPcCl is utilized in a discrete multilayer architecture rather than a bulk heterojunction blend.
ConditionsHigh-vacuum organic-beam deposition, measuring Q-band absorption and charge transfer.

Manufacturers of organic photoreceptors should procure InPcCl specifically for sequential deposition with AlPcCl to achieve order-of-magnitude gains in device sensitivity.

Thin-film morphology
Cross-study comparable
InPcCl: amorphous (XRD); GaPcCl: nanostructured 150±45 nm; TiOPc: triclinic α-phase
Amorphous films avoid grain-boundary defects
Flexible substrate context; deposition-dependent

Precursor Utility for Highly Soluble Near-IR Dyes

Unlike planar phthalocyanines (e.g., CuPc or ZnPc) which lack axial substitution sites and remain notoriously insoluble, the axial chloride on InPcCl acts as a highly reactive leaving group. This allows InPcCl to serve as a direct synthetic precursor for highly soluble heavy-metal derivatives [1]. For example, reacting InPcCl yields tetra-alpha-(2-ethylbutoxy) chloroindium phthalocyanine, a derivative that completely suppresses H-aggregation and exhibits excellent solubility in organic solvents like THF, enabling solution-processed optical limiting devices [1].

Evidence DimensionSynthetic derivatization capability and resulting solubility
Target Compound DataInPcCl (Readily undergoes axial/peripheral substitution to yield highly soluble derivatives)
Comparator Or BaselinePlanar CuPc / ZnPc (Lack axial leaving groups; prone to severe aggregation and insolubility)
Quantified DifferenceInPcCl enables the synthesis of highly soluble, aggregation-suppressed derivatives that can be processed directly from solvents like THF.
ConditionsChemical synthesis and optical limiting evaluation in THF solution using a 532 nm nanosecond laser.

Chemical manufacturers and R&D labs must procure InPcCl as the foundational building block when synthesizing custom, solution-processable Indium-based near-IR dyes.

Optical limiting threshold
Class-level
430 mJ/cm² (polymer) – <0.013 J/cm² (composite)
Threshold varies with formulation
Heavy-atom effect linked to triplet-state population
Charge transport behavior
Cross-study comparable
InPcCl: Ohmic → SCLC → Schottky emission; GaPcCl: Vbi 0.91 V, carrier conc. 6.74×10²¹ cm⁻³
Conduction regime transitions support device modeling
Different device architectures limit direct comparison

Laser Protection and Optical Limiting Devices

Due to its superior third-order nonlinear optical susceptibility and enhanced intersystem crossing driven by the heavy-atom effect, InPcCl is the optimal choice for broadband optical limiters and laser protection eyewear, significantly outperforming lighter analogs like AlPcCl [1].

Flexible Organic Solid-State Electronics

InPcCl is highly recommended as a buffer layer or semiconductor film in flexible organic devices (such as solid-state supercapacitors or OLEDs) because it provides the highest tensile strength (9.3 × 10^-3 Pa) and strongest fluorescence emission among chlorinated metallophthalocyanines [2].

Charge Generation Layers in Xerographic Photoreceptors

For manufacturers of advanced copiers and non-impact printers, InPcCl should be procured for use in ultrathin multilayered structures (alternated with AlPcCl), where it yields a >10-fold increase in photosensitivity compared to standard bulk composite films [3].

Core Precursor for Custom Soluble Near-IR Dyes

Synthetic chemistry labs should utilize InPcCl as the primary starting material to synthesize axially or peripherally substituted Indium phthalocyanines (e.g., alkoxy- or phenoxy-substituted), overcoming the severe insolubility limitations of standard planar phthalocyanines [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flexible organic optoelectronic devices
Amorphous thin-film morphology
XRD-confirmed non-crystalline films on flexible substrates
Blue fluorescence emission devices
Fluorescence emission intensity ranking
Solid-state emission comparison in blue region
Optical power limiting systems
Nonlinear absorption coefficient
Optical limiting threshold at 532 nm
Schottky diodes and OTFTs
Rectifying junction behavior
Voltage-dependent conduction regime transitions

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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